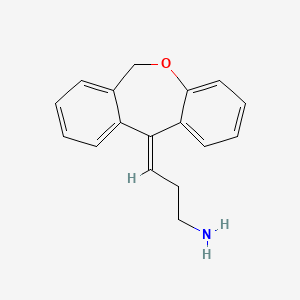

Didemethyldoxepin

Description

Didemethyldoxepin, also known as desmethyldoxepin, is a pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. Structurally, it is derived from doxepin via demethylation of one of the two methyl groups attached to the terminal amine (N-desmethylation) . This modification alters its pharmacokinetic and pharmacodynamic properties compared to the parent compound. Didemethyldoxepin retains affinity for histamine H₁ and H₂ receptors but exhibits reduced potency for serotonin and norepinephrine reuptake inhibition, which influences its clinical profile .

The molecular formula of didemethyldoxepin is C₁₈H₁₉NO, with a hydrochloride salt form (C₁₈H₁₉NO·HCl, MW 301.80 g/mol) . Its IUPAC name is (3E)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine, and it exists as a mixture of E and Z isomers, which are critical for analytical differentiation .

Properties

CAS No. |

5626-16-4 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propan-1-amine |

InChI |

InChI=1S/C17H17NO/c18-11-5-9-15-14-7-2-1-6-13(14)12-19-17-10-4-3-8-16(15)17/h1-4,6-10H,5,11-12,18H2/b15-9- |

InChI Key |

HLUSHBJOSPBFOC-OQLLNIDSSA-N |

SMILES |

C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3O1 |

Isomeric SMILES |

C1C2=CC=CC=C2/C(=C/CCN)/C3=CC=CC=C3O1 |

Canonical SMILES |

C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3O1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Didemethyldoxepin; Desmethyldoxepin; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Didemethyldoxepin belongs to the dibenzoxepin class of TCAs. Below is a detailed comparison with its parent compound, analogs, and metabolites:

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Didemethyldoxepin | C₁₈H₁₉NO·HCl | 301.80 | 4504-96-5 | Single methyl group on amine; E/Z isomers |

| Doxepin | C₁₉H₂₁NO·HCl | 315.84 | 1229-29-4 | Two methyl groups on amine; E/Z isomers |

| Dothiepin | C₁₉H₂₁NS·HCl | 331.90 | 1138-06-3 | Sulfur atom replaces oxygen in dibenzoxepin |

| Nordoxepin | C₁₈H₁₉NO | 265.34 | 2887-91-4 | Fully demethylated analog (no methyl groups) |

Pharmacological Activity

- Doxepin: Potent H₁ antagonist (Ki = 0.17 nM) with strong serotonin/norepinephrine reuptake inhibition (SERT Ki = 68 nM, NET Ki = 29 nM) . Used for depression, anxiety, and insomnia.

- Didemethyldoxepin : Reduced SERT/NET inhibition (SERT Ki = 450 nM, NET Ki = 220 nM) but retains H₁ antagonism (Ki = 0.23 nM), contributing to sedative effects .

- Dothiepin : Similar to doxepin but with sulfur substitution, leading to altered metabolism and higher cardiotoxicity risk .

Analytical Detection

A 2016 toxicology study compared detection rates of TCAs using mass spectrometry:

| Compound | True Positives | False Positives | Detection Rate (%) |

|---|---|---|---|

| Doxepin | 4 | 0 | 100 |

| Didemethyldoxepin | Not reported | – | – |

| Diphenhydramine | 9 | 2 | 69 |

Isomer-Specific Differences

- Doxepin : The Z-isomer is pharmacologically active, while the E-isomer is inactive. USP guidelines require chromatographic separation (R > 1.5) for quality control .

- Didemethyldoxepin : Both E and Z isomers are detected in clinical samples, but their individual activities remain understudied .

Research Findings and Clinical Relevance

Metabolic Pathways

Didemethyldoxepin is a primary metabolite of doxepin via cytochrome P450 (CYP2D6/3A4)-mediated demethylation.

Toxicological Significance

In overdose cases, didemethyldoxepin accumulates alongside doxepin, exacerbating anticholinergic and cardiotoxic effects (e.g., QTc prolongation). Analytical standards (e.g., USP Doxepin Related Compound C) are essential for forensic quantification .

Comparative Efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.